molecular formula C18H20N4O2 B2707710 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1798484-59-9

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2707710
CAS No.: 1798484-59-9
M. Wt: 324.384
InChI Key: FOFFOHHMJHRLSD-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Synthesis of the pyrrolidine ring: This can be synthesized via the reaction of amines with aldehydes or ketones, followed by reduction.

    Coupling reactions: The benzo[d]oxazole and pyrrolidine intermediates can be coupled using a suitable linker, such as a halomethyl group.

    Formation of the pyrrole ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Final coupling: The pyrrole ring is then coupled with the benzo[d]oxazole-pyrrolidine intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its complex structure, which might interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole derivatives: Known for their biological activity and use in medicinal chemistry.

    Pyrrolidine derivatives: Commonly found in natural products and pharmaceuticals.

    Pyrrole derivatives: Important in the synthesis of porphyrins and other biologically active compounds.

Uniqueness

The uniqueness of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide” lies in its combination of three different heterocyclic rings, which might confer unique chemical and biological properties not found in simpler compounds.

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound features several distinct structural motifs:

  • Benzo[d]oxazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine ring : Often associated with neuroactive compounds and potential therapeutic effects.
  • Acetamide group : Common in pharmaceuticals, contributing to the compound's solubility and bioavailability.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Its interaction with biological targets may include inhibition of bacterial growth or disruption of microbial cell membranes. Comparative studies with similar compounds have shown promising results:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d]oxazole + PyrrolidineAntitumor activity
Compound BBenzothiazole + PiperidineAntidepressant effects
Compound CIndole + PropanamideAnti-inflammatory properties

These comparisons highlight the potential of this compound to exhibit unique pharmacological properties due to its specific functional groups and structural arrangement .

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors, modulating their activity. Studies on related compounds reveal that they often function through:

  • Enzyme inhibition : Compounds similar in structure have been shown to inhibit key enzymes involved in cellular processes, such as nicotinamide adenine dinucleotide kinase (NADK), which plays a role in cell growth regulation .
  • Binding affinity : Interaction studies indicate that this compound may exhibit selective binding to biological targets, which could be beneficial for therapeutic applications .

Antitumor Activity

Research has indicated that derivatives of benzo[d]oxazole demonstrate significant antitumor effects. For example, compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines. A notable case involved a derivative that inhibited human topoisomerase I, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Similar structures have been evaluated for their ability to modulate pathways involved in cognitive functions and memory consolidation. The interaction with phosphodiesterases (PDEs) has been highlighted as a promising target for enhancing cognitive functions .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(13-21-9-3-4-10-21)19-12-14-6-5-11-22(14)18-20-15-7-1-2-8-16(15)24-18/h1-4,7-10,14H,5-6,11-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFOHHMJHRLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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